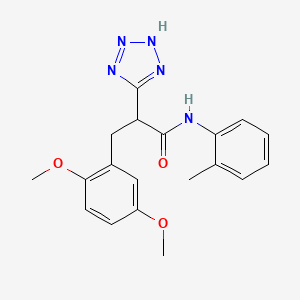

3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, phenyl, and tetrazole groups

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-6-4-5-7-16(12)20-19(25)15(18-21-23-24-22-18)11-13-10-14(26-2)8-9-17(13)27-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCFPBSDVCDUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. For instance, compounds with similar structural motifs have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases . This suggests that the target compound may exhibit comparable anticancer properties.

2. Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. In silico studies using molecular docking techniques have indicated that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways . This positions the compound as a candidate for further development in treating inflammatory diseases.

3. Neuropharmacological Effects

Research into related compounds has shown that they can act as selective agonists for serotonin receptors, particularly the 5-HT2A receptor. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions . The structural components of this compound may facilitate similar receptor interactions.

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating various N-aryl derivatives, a compound structurally related to this compound exhibited notable anticancer activity against multiple cell lines. The study utilized both experimental and theoretical approaches to assess the compound's efficacy and mechanism of action .

Case Study 2: Molecular Docking for Anti-inflammatory Activity

Molecular docking simulations conducted on related compounds revealed binding affinities indicative of potent inhibition of 5-LOX. The findings suggest that optimizing the structure of this compound could enhance its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be compared with other compounds containing similar functional groups, such as:

- 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide

- 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and case studies that illustrate its effects.

Chemical Structure

The compound features a complex structure characterized by:

- A propanamide backbone.

- A tetrazole moiety, which is known for enhancing biological activity.

- Two methoxy groups on the phenyl ring, which may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The reaction conditions and purification methods are crucial for obtaining high yields and purity. For example, one common method involves the reaction of 2,5-dimethoxyphenyl derivatives with tetrazole under controlled conditions .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . Although specific data on the tetrazole derivative is limited, the presence of similar functional groups suggests potential anticancer activity.

Antimicrobial Properties

Compounds containing tetrazole rings have been reported to possess antimicrobial activities. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Given the structural similarities to known psychoactive substances, there is speculation regarding the neuropharmacological effects of this compound. Research into related compounds suggests potential activity in modulating neurotransmitter systems, although specific studies on this compound are still needed.

Case Studies

- Anticancer Studies :

- Antimicrobial Evaluation :

Data Summary

The following table summarizes the biological activities reported for related compounds:

| Compound Type | Activity Type | IC50/Effectiveness |

|---|---|---|

| Thieno[2,3-d]pyrimidine Derivatives | Anticancer | IC50 = 27.6 μM (MDA-MB-231) |

| Tetrazole Derivatives | Antimicrobial | Active against various strains |

| Phenyl Derivatives | Neuropharmacological | Potential modulation of systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.